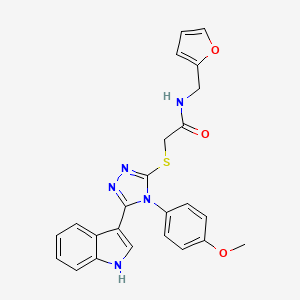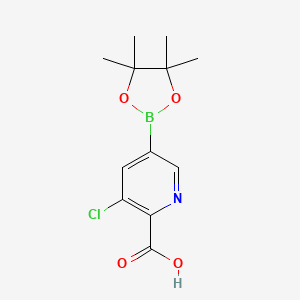
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. For example, compounds containing a tetramethyl-1,3,2-dioxaborolane group typically have a boiling point of around 42-43 °C and a density of 0.882 g/mL at 25 °C .科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of pyridine carboxylic acid, exploring their potential in various applications. For instance, the synthesis of nicotinic acid hydrazide derivatives from pyridine 3-carboxylic acid has been studied for their antimicrobial and antimycobacterial activities, highlighting the compound's role in generating pharmacologically active agents (R.V.Sidhaye et al., 2011). Additionally, the optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling, incorporating novel boronic esters, showcases the compound's utility in high-throughput chemistry and large-scale synthesis of medicinally relevant compounds (Paul A. Bethel et al., 2012).
Medicinal Chemistry and Biological Studies
The compound's derivatives have been explored for their biological activities. For instance, the extraction and purification processes of pyridine-3-carboxylic acid, a derivative of the compound, have been studied for their importance in the pharmaceutical and biochemical industries (Sushil Kumar & B. V. Babu, 2009). Furthermore, the synthesis of boric acid ester intermediates and their characterization through various spectroscopic methods have provided insights into their potential applications in drug development and materials science (P.-Y. Huang et al., 2021).
Catalysis and Material Science
The compound and its derivatives have been utilized in catalytic processes and material science. For example, research on the esterification of carboxylic acids by alcohols using 2-Chloro-1,3,5-trinitrobenzene as a condensing agent highlights the compound's role in synthetic organic chemistry, demonstrating its utility in the efficient synthesis of esters under mild conditions (Seiji Takimoto et al., 1981).
作用機序
Mode of Action
It is known that the compound contains a boronic acid pinacol ester functional group . This group is often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves. For “3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid”, it is recommended to be stored in a dry environment at 2-8°C
特性
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)7-5-8(14)9(10(16)17)15-6-7/h5-6H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQQHFFOXMXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)
![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)
![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)
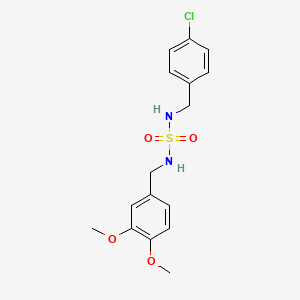
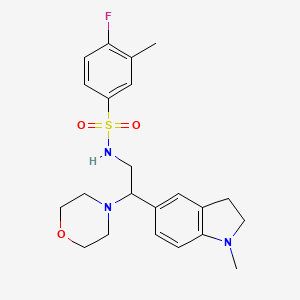
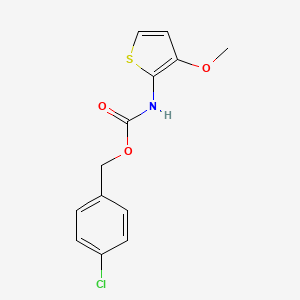
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)
![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)
![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)
